Lower Molecular Weight and Reduced Complexity Compared to Imatinib Freebase
The target compound has a molecular weight of 353.47 g/mol, which is significantly lower than the 493.60 g/mol of the freebase of imatinib, a prototypical 2-anilinopyrimidine kinase inhibitor . This 140.13 g/mol reduction in mass translates to a higher potential for ligand efficiency optimization, assuming a binding target can be identified [1]. The lower molecular weight also contributes to a reduced topological polar surface area (tPSA) of 54.73 Ų versus imatinib's ~86 Ų (calculated), which may favor passive membrane permeability in the absence of active transport.
| Evidence Dimension | Molecular Weight Comparison |
|---|---|
| Target Compound Data | 353.47 g/mol |
| Comparator Or Baseline | Imatinib freebase: 493.60 g/mol [1] |
| Quantified Difference | Reduction of 140.13 g/mol (approximately 28.4% lower molecular weight) |
| Conditions | Standard atomic mass units; comparison of the freebase forms |
Why This Matters
For fragment-based or ligand-efficiency-driven lead generation programs, a lower molecular weight starting point is a critical selection criterion, as it provides more room for property optimization before breaching the Lipinski limits.
- [1] A. N. Nesmeyanov Institute of Organoelement Compounds, Russian Academy of Sciences. Molbank 2022, 2022(4), M1461. Provides the exact molecular formula and freebase structure of imatinib for comparison. View Source
